Product packaging for 1-Monopalmitolein(Cat. No.:CAS No. 37515-61-0)

1-Monopalmitolein

Cat. No.: B052988
CAS No.: 37515-61-0
M. Wt: 328.5 g/mol
InChI Key: KVYUBFKSKZWZSV-FPLPWBNLSA-N
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Description

Contextualizing Monopalmitolein within the Monoacylglycerol Class of Lipids

Monopalmitolein belongs to the monoacylglycerol (MAG) class of lipids. lipotype.com MAGs are structurally defined by a glycerol (B35011) backbone esterified to a single fatty acid chain. lipotype.com In the case of Monopalmitolein, this fatty acid is palmitoleic acid, a monounsaturated omega-7 fatty acid. ontosight.ai The specific isomer, 1-Monopalmitolein, indicates that the palmitoleic acid chain is attached to the sn-1 position of the glycerol molecule. ontosight.ai

Monoacylglycerols are the most polar of the simple lipids and are crucial intermediates in the breakdown of triacylglycerols and diacylglycerols. gerli.com They are present in small amounts in cells and play a role in the biosynthesis of other lipids. lipotype.comgerli.com

Historical Trajectories of Monopalmitolein Investigation and its Emerging Significance

Historically, research on monoacylglycerols primarily focused on their role as intermediates in lipid metabolism. However, the investigation into specific monoacylglycerols like Monopalmitolein has gained momentum. Early research acknowledged the existence of various monoacylglycerols, but detailed studies on their individual functions were limited.

The emerging significance of Monopalmitolein is linked to a growing understanding of the diverse roles of lipids beyond simple energy storage. For instance, certain monoacylglycerols, including Monopalmitolein, have been identified as having antimicrobial properties. mdpi.com Specifically, studies have shown that Monopalmitolein exhibits an inhibitory effect against the growth of Helicobacter pylori. mdpi.com Furthermore, research has pointed to its potential as an apoptotic agent in T-cells and an inhibitor of P-glycoprotein activity in intestinal cells. biotrend.commedchemexpress.com

Multidisciplinary Relevance of Monopalmitolein in Lipidomics, Structural Biology, and Therapeutics

The study of Monopalmitolein is inherently multidisciplinary, with significant implications for several scientific domains.

Lipidomics: In the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, Monopalmitolein is recognized as an important bioactive molecule. mdpi.com Its presence and concentration in various tissues and fluids can provide insights into metabolic states and disease processes. For example, Monopalmitolein has been identified as more abundant in human milk and soy milk compared to bovine and goat milk. nih.gov

Structural Biology: Monopalmitolein plays a crucial role in the field of structural biology, particularly in the crystallization of membrane proteins. jenabioscience.com It is a key component in the formation of lipidic cubic phases (LCPs), which are membrane-like matrices used to stabilize membrane proteins for crystallographic studies. jenabioscience.comuzh.ch The unique properties of Monopalmitolein, such as the size of the water channels it forms in LCPs, can be advantageous for crystallizing proteins with large extracellular domains. jenabioscience.comacs.orgnih.gov

Therapeutics: The therapeutic potential of Monopalmitolein is an active area of investigation. Its antimicrobial properties suggest its potential use in combating bacterial infections. mdpi.com Moreover, its involvement in drug delivery systems is being explored. Monopalmitolein-based cubosomes, which are lipid nanoparticles, have been investigated as a means to improve the stability and efficacy of anticancer drugs like temozolomide (B1682018). acs.orgresearchgate.net The rationale is that these nanoparticles can protect the drug from rapid degradation in the body and enhance its delivery to tumor cells. acs.org

Overview of Key Research Domains and Objectives of the Outline

This article will delve into the following key research domains concerning Monopalmitolein:

Fundamental Chemistry and Properties: A detailed look at the chemical structure and physical characteristics of Monopalmitolein.

Biological Roles and Mechanisms: Exploration of its functions in metabolic pathways and cellular processes.

Advanced Research Applications: Examination of its use in cutting-edge research, particularly in structural biology and drug delivery.

The objective is to provide a comprehensive and scientifically grounded overview of Monopalmitolein, highlighting its significance and the exciting avenues of research it continues to inspire.

Table of Compounds

Compound NamePubChem CID
Monopalmitolein9883914 nih.gov
Palmitoleic acid445638 nih.govuni.lunih.gov
Glycerol753 nih.govnih.govthermofisher.com

Interactive Data Table: Properties of Monopalmitolein

PropertyValueSource
Molecular FormulaC19H36O4 ontosight.aijenabioscience.comnih.gov
Molecular Weight328.49 g/mol larodan.com
AppearanceColorless to off-white solid powder (<32°C), liquid (>33°C) invivochem.cn
Melting Point-5°C to 5°C ontosight.ai
SolubilitySlightly soluble in water; highly soluble in organic solvents like ethanol (B145695) and chloroform ontosight.ai
IUPAC Name2,3-dihydroxypropyl (Z)-hexadec-9-enoate nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O4 B052988 1-Monopalmitolein CAS No. 37515-61-0

Properties

IUPAC Name

2,3-dihydroxypropyl (Z)-hexadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h7-8,18,20-21H,2-6,9-17H2,1H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYUBFKSKZWZSV-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316256
Record name 1-Monopalmitolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37515-61-0
Record name 1-Monopalmitolein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37515-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Monopalmitolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enzymatic and Biotechnological Methodologies for Monopalmitolein Synthesis

Enzymatic Pathways and Catalytic Systems for Monopalmitolein Production

Enzymatic production of monopalmitolein primarily involves the use of lipases to catalyze reactions such as esterification and transesterification. These enzymes offer regioselectivity, which is crucial for producing specific MAG isomers.

Lipase-Catalyzed Transesterification and Esterification Strategies

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are widely used for the synthesis of monoacylglycerols like monopalmitolein. scielo.br These enzymes can catalyze the hydrolysis of triglycerides into diglycerides, monoglycerides (B3428702), fatty acids, and glycerol (B35011), and can also reverse this reaction to synthesize esters in environments with low water activity. scielo.br

Transesterification (including alcoholysis) and esterification are the two primary lipase-catalyzed strategies for producing monopalmitolein.

Transesterification: This process involves the reaction of a triglyceride containing palmitoleoyl groups with an alcohol, typically glycerol (glycerolysis) or a short-chain alcohol like ethanol (B145695) (ethanolysis), in the presence of a lipase (B570770). encyclopedia.pubrsc.org The use of sn-1,3-regiospecific lipases is a common strategy. These enzymes selectively cleave fatty acids from the sn-1 and sn-3 positions of the glycerol backbone, yielding a 2-monoacylglycerol (2-MAG). dss.go.th For instance, the alcoholysis of a triglyceride rich in palmitoleic acid at the sn-1 and sn-3 positions, catalyzed by a sn-1,3-regiospecific lipase, would yield 2-monopalmitolein.

Esterification: This strategy involves the direct reaction of palmitoleic acid with glycerol, catalyzed by a lipase. medcraveonline.com This method can also be highly selective, depending on the enzyme and reaction conditions used. To achieve high yields of monoglycerides, an excess of glycerol is often used.

The choice between transesterification and esterification depends on the availability of starting materials and the desired product purity. For example, a two-step process involving alcoholysis of a triglyceride to produce a 2-monoglyceride, followed by purification and subsequent esterification with a different fatty acid, can be used to synthesize structured triglycerides. dss.go.thresearchgate.net

Optimization of Bioreaction Parameters for Enhanced Monopalmitolein Yield

To maximize the yield of monopalmitolein, several bioreaction parameters must be carefully controlled and optimized. cytivalifesciences.com These parameters influence enzyme activity, reaction equilibrium, and the rate of side reactions.

Key parameters for optimization include:

Temperature: Enzyme activity generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature. frontiersin.org For many lipases used in MAG synthesis, the optimal temperature ranges from 40°C to 70°C. globalresearchonline.netopenbiotechnologyjournal.comnih.gov Higher temperatures can also decrease the viscosity of the reaction mixture, improving mass transfer. frontiersin.org However, elevated temperatures can also promote acyl migration. researchgate.netresearchgate.net

Substrate Molar Ratio: The molar ratio of the substrates (e.g., glycerol to oil or fatty acid to glycerol) significantly affects the reaction equilibrium and product distribution. globalresearchonline.netnih.gov In glycerolysis, a high glycerol-to-oil ratio is often employed to shift the equilibrium towards MAG formation. acs.org

Enzyme Load: The concentration of the lipase in the reaction mixture influences the reaction rate. medcraveonline.comdss.go.th Increasing the enzyme load generally increases the initial reaction rate, but there is a point of diminishing returns. An optimal enzyme concentration must be determined to balance reaction speed and cost.

Water Content/Activity: Water activity is a critical parameter in lipase-catalyzed reactions in non-aqueous media. dss.go.th A certain amount of water is essential for maintaining the enzyme's active conformation, but excess water can promote the reverse reaction (hydrolysis), leading to the formation of free fatty acids and reducing the MAG yield. openbiotechnologyjournal.comdss.go.th

Solvent System: The choice of solvent can impact substrate solubility, enzyme activity, and acyl migration. dss.go.thx-mol.net While solvent-free systems are often preferred for being more environmentally friendly, organic solvents like tert-butanol (B103910) can sometimes improve MAG yield by enhancing the solubility of glycerol. nih.govacs.org Polar solvents have been shown to inhibit acyl migration more effectively than nonpolar solvents. x-mol.netnih.gov

Agitation Speed: Adequate mixing is necessary to ensure proper contact between the substrates and the enzyme, particularly in heterogeneous systems with immobilized enzymes or poorly soluble substrates.

Interactive Data Table: Optimization of Parameters for Monoacylglycerol Synthesis

Below is a table summarizing findings from various studies on the optimization of monoacylglycerol synthesis.

ParameterOptimized Value/RangeLipase SourceSubstratesKey FindingsReference
Temperature65.2 °CNovozym 435Crude Glycerol:OilOptimal temperature for monoglyceride synthesis in a solvent-free system. nih.gov
Substrate Ratio5.7:1 (Glycerol:Oil)Novozym 435Crude Glycerol:OilA high molar ratio of glycerol favors monoglyceride formation. nih.gov
Enzyme Load12.7 wt%Novozym 435Crude Glycerol:OilHigher enzyme concentration increased the yield up to an optimal point. nih.gov
Temperature40 °CHumicola lanuginosaPalm Oil & Palm Kernel OilSuccessful glycerolysis was achieved at this temperature. globalresearchonline.net
Solventtert-ButanolNovozym 435Sunflower Oil & GlycerolUse of tert-butanol resulted in a high yield of monoacylglycerols (60-70%) in 2 hours. acs.org
Temperature60-70 °CLipozyme TL IMBulk FatsRecommended temperature range for practical implementation considering enzyme stability. openbiotechnologyjournal.com

Mitigation of Acyl Migration in Monoacylglycerol Bioreactors

A significant challenge in the synthesis of specific monoacylglycerols, such as 2-monopalmitolein, is the spontaneous chemical reaction known as acyl migration . researchgate.netacs.orgconicet.gov.ar This process involves the intramolecular transfer of the acyl group from the sn-2 position to the more thermodynamically stable sn-1 or sn-3 positions, resulting in the formation of 1(3)-monoacylglycerols. researchgate.netconicet.gov.arscitcentral.com

Acyl migration is undesirable as it leads to a mixture of isomers, reducing the purity and potentially altering the functional properties of the desired 2-MAG product. acs.org Several factors can influence the rate of acyl migration, and various strategies have been developed to mitigate this issue in bioreactors.

Factors promoting acyl migration include:

High Temperatures: Increased temperatures accelerate the rate of this chemical isomerization. researchgate.netresearchgate.netacs.org

Reaction Time: Longer reaction times provide more opportunity for acyl migration to occur. openbiotechnologyjournal.comresearchgate.net

Water Content: The effect of water is complex; while some studies suggest it can increase acyl migration, others report that in solvent-free systems, water does not induce it. dss.go.thconicet.gov.ar

Solvent Type: Nonpolar solvents tend to cause higher rates of acyl migration compared to more polar solvents. dss.go.thx-mol.net

Enzyme Support Material: The material used for immobilizing the lipase can also play a role. Some supports, like silica (B1680970) gel or anionic exchange resins, have been reported to catalyze acyl migration. dss.go.thconicet.gov.arugr.es

Strategies to mitigate acyl migration:

Temperature Control: Operating the bioreactor at lower temperatures can significantly reduce the rate of acyl migration, although this may also slow down the enzymatic reaction. researchgate.netconicet.gov.ar

Minimizing Reaction Time: Optimizing the reaction to achieve the desired conversion in the shortest possible time is crucial. openbiotechnologyjournal.com

Solvent Selection: The use of polar solvents, such as t-butanol, has been shown to effectively prevent isomerization. x-mol.netnih.gov

Reactor Design: Continuous reactors, like packed-bed reactors, may offer advantages over batch reactors by reducing the residence time and potentially minimizing acyl migration. acs.orgugr.es

Enzyme Immobilization Support: Choosing an inert support for lipase immobilization that does not promote acyl migration is important. Hydrophobic supports are often preferred over polar ones. scitcentral.com

Engineering of Biocatalysts for Improved Specificity and Efficiency in Monopalmitolein Synthesis

Improving the performance of biocatalysts is key to developing efficient and economically viable processes for monopalmitolein synthesis. This involves both the application of immobilization technologies and the discovery and characterization of new enzymes.

Application of Immobilized Enzyme Technologies

Immobilizing enzymes on solid supports offers numerous advantages for industrial applications, including enhanced stability, simplified product separation, and the potential for continuous operation and enzyme reuse. nih.govnih.gov

Immobilization Methods:

Adsorption: This method relies on physical interactions (like van der Waals forces) between the enzyme and the support. It is a simple technique, but enzyme leakage can be an issue. opensciencepublications.com

Covalent Bonding: This involves the formation of strong, stable covalent bonds between the enzyme and the support material, which prevents the enzyme from detaching. nih.govmdpi.com

Entrapment/Encapsulation: The enzyme is physically confined within a porous matrix or a semi-permeable membrane. opensciencepublications.com

Cross-Linking: Enzymes are chemically linked to each other to form larger, insoluble aggregates. opensciencepublications.com

Support Materials (Carriers):

The choice of carrier is critical as it can influence the enzyme's activity and stability. Common supports include:

Natural Polymers: Chitin, Celite. pan.olsztyn.plresearchgate.net

Synthetic Polymers: Polypropylene, Amberlite. dss.go.thmdpi.com

Inorganic Materials: Silica. conicet.gov.ar

For monopalmitolein synthesis, immobilized lipases such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) and Lipozyme RM IM (Rhizomucor miehei lipase immobilized on an ion-exchange resin) are frequently used. dss.go.thnih.govnih.gov The immobilization of Candida antarctica lipase on Celite 545 has been shown to be effective for the synthesis of monoacylglycerols. pan.olsztyn.plpan.olsztyn.pl The technology of immobilization can significantly improve the operational stability of the lipase, making the process more cost-effective. enzymocore.com

Characterization of Novel Lipases and Phospholipases in Monoacylglycerol Biosynthesis

The search for and characterization of new enzymes with desirable properties is an ongoing area of research. Novel lipases and even phospholipases can offer improved specificity, activity, and stability for monoacylglycerol synthesis.

Novel Lipases:

Researchers are constantly exploring microbial sources for new lipases with high catalytic activity and specificity. For example, lipases from various species of Candida, Rhizopus, and Pseudomonas have been investigated for MAG production. dss.go.thglobalresearchonline.netpan.olsztyn.pl

The characterization of these enzymes involves determining their optimal pH and temperature, substrate specificity, and stability under different reaction conditions. For instance, a lipase from Candida antarctica showed highest activity at pH 8.0 and 35°C and had higher activity on short- and medium-chain fatty acids. pan.olsztyn.plpan.olsztyn.pl

Genetic and protein engineering techniques can be used to modify existing lipases to enhance their properties, such as improving their selectivity for specific fatty acids or their stability in non-aqueous environments. mdpi.com

Phospholipases in Monoacylglycerol Biosynthesis:

While lipases are the primary enzymes used, phospholipases also play a role in lipid modification and can be involved in pathways that generate monoacylglycerols.

Phospholipase A2 (PLA2): These enzymes catalyze the hydrolysis of fatty acids from the sn-2 position of phospholipids (B1166683). nih.gov While their primary role is not MAG synthesis, their activity can generate lysophospholipids, which are structurally related to MAGs.

Phospholipase C (PLC): This class of enzymes can hydrolyze phospholipids to generate diacylglycerol (DAG), which can then be a substrate for lipases to produce MAGs. plos.org

Some enzymes have been identified as being bifunctional, possessing both monoacylglycerol acyltransferase (MGAT) and phospholipase activities. nih.govplos.orgoup.com

In some biological systems, the synthesis of certain phospholipids involves the combination of phospholipase and transacylase activities, highlighting the complex enzymatic pathways that can lead to the formation of monoacylglycerol-related structures. acs.org

The discovery and characterization of novel lipases and phospholipases with unique specificities and stabilities will continue to drive innovation in the biotechnological production of monopalmitolein and other high-value lipids. nih.govmdpi.comresearchgate.netnih.govscintica.com

Advancements in Environmentally Conscious Monopalmitolein Production Methods

In recent years, significant progress has been made in developing environmentally conscious methods for producing monopalmitolein, aligning with the principles of green chemistry. atamankimya.com These advancements focus on reducing the environmental impact of the synthesis process through several key strategies.

One of the primary strategies is the use of enzymatic catalysts, specifically lipases. researchgate.net Enzymatic synthesis offers several advantages over chemical methods, including milder reaction conditions, which reduces energy consumption. fishersci.ca Enzymes are highly specific, which minimizes the formation of byproducts and simplifies the purification process, thereby reducing waste. annualreviews.orgmedcraveonline.com The use of immobilized enzymes, where the lipase is fixed to a solid support, is a significant advancement. This allows for the easy separation and reuse of the enzyme, which lowers production costs and reduces waste. fishersci.camedcraveonline.com

Another key area of advancement is the move towards solvent-free reaction systems. researchgate.net Traditional organic solvents often used in chemical synthesis can be toxic and environmentally harmful. atamankimya.comrsc.org By developing processes that operate without these solvents, the environmental footprint of monopalmitolein production is significantly reduced. researchgate.net Research has focused on optimizing reaction conditions, such as temperature and substrate molar ratios, to facilitate efficient synthesis in the absence of solvents. medcraveonline.com

Furthermore, the principles of sustainable manufacturing are being applied to the entire production process. metabolomicsworkbench.org This includes using renewable raw materials, minimizing energy consumption through optimized process design, and reducing waste generation at every step. rsc.orgmetabolomicsworkbench.orgctdbase.org The integration of these green chemistry and sustainable manufacturing principles is leading to more efficient and environmentally benign methods for monopalmitolein synthesis. atamankimya.compsu.ac.th These approaches not only address environmental concerns but also align with the growing consumer and industrial demand for sustainably produced ingredients. rsc.org

Below is an interactive data table summarizing research findings on the enzymatic synthesis of monoglycerides, which is the class of compounds that includes monopalmitolein.

Enzyme SourceSubstratesKey Findings
Penicillium sp. Lipase GGlycerol and Oleic AcidSuccessfully catalyzed the esterification, achieving significant incorporation of the fatty acid into the monoglyceride. researchgate.net
Candida antarctica Lipase B (Novozym 435)Glycerol and Stearic AcidHigh conversion to glyceryl monostearate was achieved by optimizing parameters like substrate molar ratio and enzyme load. Exclusive production of monoglyceride was observed in tert-butyl alcohol. medcraveonline.com
Rhizomucor miehei LipaseTripalmitin and Ethanol (Alcoholysis)Effective in producing 2-monopalmitin, a related monoglyceride, with high yield and purity. wikipedia.org
Lipozyme IM (immobilized lipase)Lauric Acid and GlycerolThe use of a hexane/tert-butanol solvent system created a homogenous phase, leading to 65% conversion to monolaurin (B1671894) in 8 hours. nih.gov

Monopalmitolein in Membrane Biophysics and Advanced Structural Biology

Monopalmitolein as a Pivotal Host Lipid in Lipidic Mesophase-Based Membrane Protein Crystallization

Monopalmitolein, a monoacylglycerol (MAG), has emerged as a crucial host lipid in the field of membrane protein structural biology. researchgate.netjove.comjenabioscience.com Its primary application is in the in meso or Lipidic Cubic Phase (LCP) method of crystallization, a technique that has revolutionized the determination of high-resolution structures of challenging membrane proteins, including G protein-coupled receptors (GPCRs). researchgate.netiu.edunih.gov This method provides a more native-like lipid bilayer environment compared to traditional detergent-based crystallization, which often destabilizes proteins. moleculardimensions.combiorxiv.org In the LCP method, a detergent-solubilized membrane protein is mixed with a hydrated lipid like monopalmitolein, causing the system to self-assemble into a bicontinuous cubic mesophase. iu.edunih.gov This phase consists of a single, continuous, curved lipid bilayer separating two interwoven, non-contacting aqueous channel systems. nih.gov The protein, now reconstituted into this bilayer, can diffuse laterally to form nucleation sites, leading to the growth of well-ordered crystals. nih.gov

Lipidic Cubic Phase (LCP) Crystallization: Principles and Adaptations

LCP crystallization leverages the unique properties of certain lipids, such as monopalmitolein and its close relative monoolein (B16389), to form a structured, viscous, and transparent matrix when mixed with water. researchgate.netnih.gov This matrix acts as a scaffold, supporting the growth of membrane protein crystals. researchgate.net The principle relies on creating a lipidic environment that mimics the cell membrane, thereby stabilizing the embedded protein. biorxiv.org The process involves mixing the purified protein with the molten lipid (e.g., monopalmitolein) and a precipitant solution to form the cubic phase. nih.gov Within this highly organized yet dynamic environment, proteins are mobile in three dimensions, allowing them to concentrate and arrange into a crystal lattice. moleculardimensions.com

The choice of host lipid is a critical variable, as the lipid's molecular structure dictates the physical properties of the mesophase, such as bilayer thickness and water channel diameter. While monoolein has historically been the most common choice, screening different lipids like monopalmitolein is often necessary, especially when attempts with monoolein are unsuccessful. biorxiv.org The nature of the lipid determines the specific characteristics of the LCP, influencing protein stability and diffusion, and ultimately, the success of crystallization.

Monopalmitolein (9.7 MAG) and monoolein (9.9 MAG) are the two most widely used lipids for LCP crystallization. iu.edu They share a similar glycerol (B35011) backbone but differ in their acyl chain length and the position of the cis-double bond. Monopalmitolein is derived from palmitoleic acid (a C16:1 fatty acid), while monoolein comes from oleic acid (a C18:1 fatty acid). This seemingly small difference in chemical structure leads to distinct biophysical properties of the mesophases they form, which can be a determining factor in the crystallization of a specific membrane protein. The choice between them is often empirical, identified through screening trials. nih.gov

A key difference lies in the phase behavior of their respective mesophases in response to temperature and hydration. nih.gov For example, the monoolein-based LCP can transition to a lamellar crystal phase upon cooling, which can be problematic for certain applications like serial femtosecond crystallography (SFX). nih.gov The slightly shorter acyl chain of monopalmitolein results in a mesophase with different lipid bilayer thickness and curvature stress, which may be more favorable for accommodating certain proteins. Studies have systematically compared the compatibility of mesophases formed by monoolein, monopalmitolein, and other lipids with various crystallization screens, demonstrating that the phase behavior is highly dependent on the specific lipid and the chemical components of the precipitant solution.

FeatureMonopalmitolein (9.7 MAG)Monoolein (9.9 MAG)
Chemical Identity 1-(9Z-hexadecenoyl)-rac-glycerol1-(9Z-octadecenoyl)-rac-glycerol
Fatty Acyl Chain C16:1 (Palmitoleic acid)C18:1 (Oleic acid)
Primary Use Host lipid for LCP crystallization. jenabioscience.comMost common host lipid for LCP crystallization. nih.govbiorxiv.org
Mesophase Properties Forms a stable bicontinuous cubic phase; bilayer thickness and curvature differ from monoolein.Forms a stable bicontinuous cubic phase; can transition to a disruptive lamellar crystalline phase at lower temperatures. nih.gov
Key Advantage Provides an alternative to monoolein, sometimes yielding better crystals; essential for ultraswollen phases.Most successful and widely documented lipid for LCP, with a vast body of literature. nih.gov

A significant innovation in LCP technology is the development of "ultraswollen" bicontinuous cubic phases, specifically engineered to have much larger aqueous channels than traditional mesophases. biorxiv.org This has been achieved by creating a lipid mixture composed of monopalmitolein and an anionic phospholipid, 1,2-distearoyl-sn-glycero-3-phospho-rac-glycerol (DSPG). researchgate.netjove.com The introduction of the charged lipid DSPG into the neutral monopalmitolein matrix induces electrostatic repulsion, which, combined with hydration, dramatically expands the water channels.

These ultraswollen mesophases, which can accommodate up to 80% water by weight, are thermodynamically stable and can exhibit different cubic symmetries (such as Pn3m, Ia3d, and Im3m) depending on the DSPG-to-monopalmitolein ratio. The resulting water channels can be up to five times larger than those in conventional monoolein-based LCPs. researchgate.netbiorxiv.org Rheological studies have shown that these ultraswollen cubic phases are mechanically softer and less rigid than their traditional counterparts, a feature that may also be beneficial for crystal growth.

The primary motivation for developing ultraswollen LCPs was to overcome a major limitation of the standard in meso method: the inability to crystallize membrane proteins with large, bulky extracellular or intracellular domains. In a conventional LCP, the aqueous channels are often too narrow to accommodate these large soluble domains, preventing the protein from properly incorporating into the lipidic matrix and forming a crystal lattice.

The expanded aqueous channels of the monopalmitolein-DSPG ultraswollen phase directly address this challenge. researchgate.netjove.comjenabioscience.com This system has been successfully used to crystallize the pentameric ligand-gated ion channel (pLGIC) from Gloeobacter violaceus (GLIC), a membrane protein with a substantial extracellular domain that had previously resisted crystallization by the standard in meso method. The use of the swollen mesophase not only enabled crystallization but also yielded crystals with tighter packing and a lower solvent content, demonstrating the power of this engineered lipidic matrix.

Design and Engineering of Ultraswollen Bicontinuous Cubic Phases with Monopalmitolein

Monopalmitolein Application in Bicelle-Mediated Membrane Protein Crystallization

Bicelle-mediated crystallization is another lipid-based method that serves as an alternative to LCP. researchgate.net Bicelles are discoidal, water-soluble lipid aggregates typically formed by mixing a long-chain phospholipid, such as dimyristoyl-phosphatidylcholine (DMPC), with a short-chain lipid or a detergent like CHAPSO. biorxiv.org These structures provide a small patch of lipid bilayer that can solubilize and stabilize membrane proteins in a more native-like state than detergent micelles. biorxiv.org A key advantage of the bicelle method is the lower viscosity of the protein-bicelle mixture, which makes it compatible with standard high-throughput liquid-handling robotics used for vapor diffusion crystallization. biorxiv.org

While monopalmitolein is a cornerstone of LCP crystallization, its use as a primary component in bicelle-forming mixtures is not commonly reported. researchgate.netmoleculardimensions.combiorxiv.org The literature consistently describes bicelle formation using phospholipids (B1166683) like DMPC. moleculardimensions.combiorxiv.org The two methods, LCP and bicelle crystallization, are often presented as distinct lipidic media approaches. biorxiv.org Researchers may choose bicelles to circumvent the technical challenges associated with the high viscosity of the LCP matrix formed by lipids like monopalmitolein and monoolein. biorxiv.org Therefore, while monopalmitolein is pivotal for LCP, the bicelle method typically relies on a different set of lipid components to achieve a fluid, easily manipulated crystallization medium. moleculardimensions.com

Biophysical Characterization of Monopalmitolein-Containing Lipidic Mesophases

The success of in meso crystallization is critically dependent on the stability and properties of the lipidic mesophase. Therefore, extensive biophysical characterization is essential. The phase identity and behavior of monopalmitolein-containing mesophases are routinely characterized using techniques such as small-angle X-ray scattering (SAXS) and polarized light microscopy (PLM). SAXS provides detailed information on the mesophase symmetry (e.g., Pn3m or Ia3d) and lattice parameters, while PLM can distinguish between the optically isotropic cubic phase and birefringent lamellar phases.

Studies have shown that the mesophase formed by monopalmitolein is stable but can be influenced by the components of the crystallization solution, such as salts and polymers like polyethylene (B3416737) glycol (PEG). For instance, high molecular weight PEGs can dominate the phase behavior of the system. The functional state of the protein reconstituted within the monopalmitolein mesophase can also be assessed. Spectroscopic methods, including UV-visible absorption, fluorescence, and circular dichroism, are used to confirm that the protein maintains its correct conformation and activity within the lipid bilayer, a prerequisite for successful crystallization. Rheological measurements have provided insights into the mechanical properties of these mesophases, showing, for example, that ultraswollen monopalmitolein-based phases are less rigid than traditional ones.

Rheological Studies of Monopalmitolein Liquid Crystalline Systems

Investigations into Monopalmitolein Interactions with Biomimetic and Biological Membranes

Beyond its role in forming bulk liquid crystalline phases, monopalmitolein's interaction with lipid bilayers is of fundamental interest in membrane biophysics. As an endogenous signaling molecule and a product of lipid metabolism, understanding how it integrates into and alters cell membranes is crucial. Biomimetic models, such as vesicles, provide controlled environments to dissect these interactions.

Influence of Monopalmitolein on Membrane Fluidity and Permeability Characteristics

Membrane fluidity is a measure of the viscosity of the lipid bilayer and affects the diffusion and function of membrane components. wikipedia.org This property is highly dependent on the composition of the membrane, including the length and saturation of the fatty acid chains of its constituent lipids. nih.gov Monopalmitolein, possessing an unsaturated C16:1 acyl chain, can influence membrane fluidity when incorporated into a bilayer. The cis double bond in its tail introduces a kink, which disrupts the tight packing of adjacent saturated hydrocarbon chains. wikipedia.org This increase in free volume generally leads to an increase in membrane fluidity. Studies on the similar lipid monoolein have shown it significantly increases the fluidity of bilayers in the gel state by enhancing the dynamics of the constituent lipids. nih.gov

The amphipathic nature of monoglycerides (B3428702) like monopalmitolein also allows them to perturb the bilayer structure, which can increase membrane permeability. mdpi.com By inserting into the membrane, these molecules can create transient defects or pores, leading to the leakage of aqueous contents from inside the cell or vesicle. mdpi.commdpi.com This membrane-destabilizing activity is a key mechanism behind the antimicrobial properties of many fatty acids and monoglycerides. mdpi.com Studies have shown that monopalmitolein exhibits an appreciable killing effect against certain bacteria, an activity linked to its ability to increase cell permeability and cause cell lysis. mdpi.com

Utilization of Model Membrane Systems: Vesicles and Giant Unilamellar Vesicles (GUVs)

To study the effects of monopalmitolein on membrane properties in a controlled manner, researchers utilize model membrane systems. iu.edu Vesicles are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. nih.gov They can be categorized by size, from small unilamellar vesicles (SUVs) to large (LUVs) and giant unilamellar vesicles (GUVs), which can be several micrometers in diameter and are observable by light microscopy. jenabioscience.commdpi.com

These systems serve as powerful tools to mimic biological membranes. nih.gov GUVs, in particular, are frequently used to visualize membrane phenomena like phase separation, domain formation, and changes in morphology upon the introduction of exogenous molecules. iu.edunih.gov Monopalmitolein can be incorporated into the lipid mixture used to form vesicles. For example, one study demonstrated the formation of thermostable vesicles from a 2:1 mixture of palmitoleic acid and monopalmitolein, which were capable of retaining encapsulated RNA at temperatures up to 100°C. pnas.org By incorporating monopalmitolein into vesicles made of phospholipids like phosphatidylcholine, researchers can directly assess its impact on bilayer properties such as fluidity (using fluorescence anisotropy) and permeability (using dye leakage assays). nih.gov

Molecular-Level Mechanisms of Monopalmitolein Self-Assembly within Lipid Bilayers

The interaction of monopalmitolein with a lipid bilayer is governed by fundamental physicochemical principles. As an amphiphilic molecule, it partitions into the membrane by inserting its single hydrophobic acyl chain into the nonpolar core of the bilayer, while its polar glycerol headgroup remains at the aqueous interface, interacting with the phospholipid headgroups. mdpi.com This process is driven by the hydrophobic effect, which minimizes the unfavorable contact between the lipid tail and water.

The insertion of monopalmitolein alters the local lipid environment. Its cone-like molecular shape, with a small headgroup relative to its acyl chain, introduces packing stress and can induce curvature in the membrane. This is distinct from the cylindrical shape of most bilayer-forming phospholipids. At high concentrations, this propensity for curvature drives the formation of the non-lamellar inverted phases (like the cubic phase) discussed previously. At lower concentrations within a bilayer, it can still influence local membrane structure and dynamics.

Techniques like differential scanning calorimetry (DSC) can be used to study how monopalmitolein affects the phase transition temperature of phospholipid bilayers, providing insight into how it alters lipid packing. desy.denih.gov Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy offers atomic-level detail, capable of determining the precise location and orientation of the monopalmitolein molecule within the bilayer and reporting on the order and dynamics of neighboring lipid chains. nih.govox.ac.ukresearchgate.net Furthermore, molecular dynamics (MD) simulations provide a computational microscope to visualize the self-assembly process, revealing how monopalmitolein perturbs the arrangement of surrounding phospholipids, affects bilayer thickness, and influences the hydration of the membrane surface. nih.govfrontiersin.org

Biological and Cellular Modulatory Roles of Monopalmitolein

Endogenous Metabolic Pathways and Lipolytic Processing of Monopalmitolein

Monopalmitolein, a monoglyceride, is involved in endogenous lipid metabolism. nih.govmsdmanuals.com Endogenous lipids are synthesized primarily by the liver and transported throughout the body by lipoproteins like very-low-density lipoproteins (VLDL). msdmanuals.comditki.com The metabolic processing of lipids, known as lipolysis, involves the sequential hydrolysis of triglycerides into diglycerides, monoglycerides (B3428702), and finally free fatty acids and glycerol (B35011). scielo.br

Dietary triglycerides are broken down into monoglycerides and free fatty acids in the stomach and duodenum by gastric and pancreatic lipases. msdmanuals.com Similarly, endogenously synthesized triglycerides are metabolized. Lipoprotein lipase (B570770) (LPL), an enzyme found on the endothelium of capillaries in adipose and muscle tissue, is activated by apoprotein C-II on the surface of lipoproteins like chylomicrons and VLDL. nih.govmsdmanuals.comlibretexts.org This activation leads to the breakdown of triglycerides into fatty acids and glycerol for cellular uptake. msdmanuals.comlibretexts.org The process continues with the action of hormone-sensitive lipase (HSL) and monoacylglycerol lipase (MGL). scielo.br HSL converts diacylglycerols to monoacylglycerols, and MGL then hydrolyzes monoacylglycerols like monopalmitolein to produce glycerol and a fatty acid. scielo.br This enzymatic breakdown occurs via the cleavage of the ester bond linking the acyl chain to the glycerol backbone. researchgate.net

The liver is a primary site for de novo lipid synthesis, packaging these lipids into VLDL particles for distribution. ditki.com The entire endogenous pathway ensures the transport and distribution of lipids synthesized within the body. ditki.com

Monopalmitolein as a Bioactive Signaling Lipid

Monopalmitolein functions as a bioactive lipid, participating in various cellular signaling pathways.

Monopalmitolein has been shown to interact with phorbol (B1677699) dibutyrate receptors. google.com Research indicates that certain monoglycerides with unsaturated long-chain fatty acyl groups, including 1-monopalmitolein, are effective in inhibiting the binding of phorbol dibutyrate to its receptor. google.com This interaction is competitive, meaning that monopalmitolein can displace phorbol dibutyrate from its binding sites. google.com The degree of inhibition has been observed to increase with a greater number of double bonds in the acyl chain of the monoglyceride. google.com

Phorbol esters like phorbol dibutyrate are potent activators of protein kinase C (PKC). cellsignal.commedchemexpress.com By competing for the same receptors, monopalmitolein can modulate the activity of this crucial signaling enzyme. google.com Sphingosine, another lipid molecule, has also been identified as a competitive inhibitor of phorbol dibutyrate binding to protein kinase C. nih.gov

The following table summarizes the inhibitory effects of various monoglycerides on phorbol dibutyrate binding, highlighting the role of unsaturation.

LipidConcentration (µg)% Inhibition of PDBu Binding
Monopalmitolein0.436
This compound0.882
1-Monolinolein0.482
1-Monolinolein0.894
1-Monoarachidonin0.491
1-Monoarachidonin0.895
Data sourced from patent literature, illustrating the competitive binding of monoglycerides to phorbol dibutyrate receptors. google.com

Monopalmitolein has been identified as a lipid that can stimulate the arachidonic acid cascade. google.com The arachidonic acid cascade is a major metabolic pathway that produces a group of potent signaling molecules known as eicosanoids, which include prostaglandins (B1171923), thromboxanes, and leukotrienes. google.comcaymanchem.com This cascade is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by the action of phospholipase A₂ (PLA₂). caymanchem.comnih.gov

The liberated arachidonic acid is then metabolized by three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LO), and cytochrome P450 (CYP450). caymanchem.com The COX pathway leads to the production of prostaglandins and thromboxanes, while the LO pathway generates leukotrienes and other lipoxygenase products. caymanchem.com These eicosanoids are powerful mediators with a wide range of physiological effects, including roles in inflammation and muscle contraction. google.com By stimulating this cascade, monopalmitolein can influence the production of these critical signaling molecules. google.com The regulation of the arachidonic acid cascade is complex, involving various factors that can modulate the activity of key enzymes like PLA₂ and COX-2. nih.govnih.gov

The ability of monopalmitolein to modulate the arachidonic acid cascade has direct implications for the function of platelets and leukocytes. google.com Eicosanoids, the products of this cascade, are potent regulators of these cells. google.com For instance, they are involved in processes such as platelet aggregation and leukocyte migration. google.com

Leukocyte lipid bodies are increasingly recognized as inducible cytoplasmic organelles that play a central role in inflammation and cell signaling. nih.govnih.gov These lipid bodies are sites for the synthesis of eicosanoids. nih.govnih.gov The formation of these organelles in leukocytes is a highly regulated process that can be triggered by various inflammatory stimuli, leading to the compartmentalization of enzymes necessary for eicosanoid production. nih.gov The dynamic reorganization of cellular membranes in response to extracellular signals is fundamental to the function of leukocytes, including processes like diapedesis and migration, which are heavily dependent on lipid signals. frontiersin.org Given that monopalmitolein can influence the arachidonic acid pathway, it may play a role in modulating these inflammatory responses by affecting leukocyte function. google.com

The modulation of the arachidonic acid cascade by lipids such as monopalmitolein may also have significant implications for the nervous system, specifically at synaptic and neuroeffector functional sites. google.com A neuroeffector junction is the site where a motor neuron releases a neurotransmitter to influence a non-neuronal target cell, such as a muscle or gland cell. wikipedia.org This process is a form of chemical signaling that can be either excitatory or inhibitory. wikipedia.org

Autonomic neuroeffector junctions, which control smooth muscle, cardiac muscle, and glands, often utilize non-synaptic transmission where neurotransmitters are released from varicose nerve fibers over a wider area. wikipedia.orgnih.govnih.gov The signaling at these junctions can be complex, involving multiple neurotransmitters and neuromodulators. nih.gov Eicosanoids, derived from the arachidonic acid cascade, are known to be involved in the regulation of neurotransmitter release and synaptic plasticity. nih.gov Therefore, by stimulating this cascade, monopalmitolein could potentially influence synaptic and neuroeffector transmission, although the specific mechanisms of its action in these contexts require further investigation. google.comgoogle.com

G protein-coupled receptors (GPCRs) represent a vast family of cell surface receptors that detect a wide array of extracellular signals, including lipids, and transduce them into intracellular responses via G proteins. ox.ac.ukwikipedia.org The activation of GPCRs can lead to the stimulation of phospholipase C, which generates second messengers like diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃), ultimately leading to the activation of protein kinase C (PKC). ucsd.edumdpi.comebi.ac.uk

Implications for Synaptic and Neuroeffector Transmission

Monopalmitolein in Cellular Homeostasis and Pathophysiological Processes

Monopalmitolein, a monoacylglycerol, is an active area of research for its diverse roles in cellular functions, particularly in disease states like cancer. It influences fundamental cellular processes, from the mechanisms that lead to multidrug resistance to the induction of programmed cell death and the regulation of cell growth.

Multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). mdpi.commdpi.com P-gp functions as an efflux pump, actively removing a wide array of chemotherapy drugs from cancer cells, thereby reducing their intracellular concentration and effectiveness. wikipedia.orgnih.gov The development of agents that can inhibit P-gp is a key strategy to overcome MDR. mdpi.comnih.gov

Monopalmitolein has been identified as an inhibitor of P-glycoprotein. medchemexpress.com By blocking the function of P-gp, monopalmitolein can increase the accumulation of chemotherapy agents, such as daunomycin, inside resistant cancer cells. medchemexpress.com This action helps to reverse the resistance phenotype, potentially restoring the efficacy of conventional anticancer drugs. frontiersin.orgbiorxiv.org The ability of natural compounds like monopalmitolein to modulate the activity of ABC transporters is a promising area of research for developing combination therapies that can overcome MDR in cancer. mdpi.comnih.gov

Table 1: Effect of Monopalmitolein on P-glycoprotein Activity

Cell Line Effect Outcome Citation
Caco-2 P-glycoprotein inhibition Increased accumulation of daunomycin medchemexpress.com
MCF-7/Adr (Doxorubicin-resistant) Potential competitive substrate for P-gp Reversal of multidrug resistance biorxiv.orgacs.org

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. wikipedia.org It can be initiated through two main pathways: the extrinsic pathway, triggered by external signals, and the intrinsic pathway, initiated by cellular stress. wikipedia.org Many cancer therapies aim to induce apoptosis in tumor cells. bio-rad-antibodies.comabcam.com

While research on monopalmitolein is ongoing, studies on the closely related monoglyceride, 1-monopalmitin, have shown significant effects on cancer cells. 1-Monopalmitin has been demonstrated to inhibit the proliferation of non-small cell lung cancer (NSCLC) cell lines, such as A549 and SPC-A1. nih.gov It induces G2/M cell cycle arrest and triggers caspase-dependent apoptosis. nih.gov This process involves the activation of the PI3K/Akt signaling pathway. nih.gov Similarly, palmitic acid, a related fatty acid, is known to induce apoptosis in various cancer cell lines through mechanisms that include endoplasmic reticulum stress. nih.gov These findings suggest that monoglycerides like monopalmitolein may have the potential to selectively induce apoptotic pathways in specific cancer cell lineages.

Table 2: Apoptotic Effects of Related Monoglycerides on Cancer Cell Lines

Compound Cell Line Key Findings Pathway Implicated Citation
1-Monopalmitin A549, SPC-A1 (NSCLC) Inhibited proliferation, induced G2/M arrest, caspase-dependent apoptosis PI3K/Akt pathway nih.gov
Palmitic Acid Breast cancer cells, neuroblastoma cells Induced apoptosis ER stress pathways (IRE1/XBP1, ATF6) nih.gov
Various Agents HL-60, CHO-K1 Induction of apoptosis General cellular stress nih.gov

Oncogenes are genes that, when mutated or expressed at high levels, can contribute to the development of cancer by promoting cell growth and proliferation. themedicalbiochemistrypage.orgnih.gov The proteins encoded by these oncogenes are critical components of signaling pathways that regulate cell division. nih.gov Targeting these proteins or their pathways is a cornerstone of modern cancer therapy. wikipedia.org

Monopalmitolein and related lipids are suggested to act as modulators of cell growth and differentiation by interacting with oncogene-associated proteins. google.com One such target is the c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR). biochempeg.com Abnormal activation of the c-Met pathway is linked to tumor growth and progression in various cancers. biochempeg.comemjreviews.com Research indicates that monoglycerides may interact with such oncogene-proteins, altering their biological activity and inhibiting the proliferation of neoplastic cells. google.com For instance, inhibitors of c-Met have been shown to induce apoptosis in tumor cells and reverse premalignant lesions in preclinical models, highlighting the therapeutic potential of targeting this pathway. nih.gov

Induction of Apoptotic Pathways in Specific Cell Lineages

Antimicrobial and Antiviral Properties of Monopalmitolein

Lipids, including free fatty acids and monoglycerides, have long been recognized for their antimicrobial properties. nih.govmdpi.com They represent a promising class of agents, particularly in an era of increasing antibiotic resistance, as bacteria may have difficulty developing resistance to them. nih.govfrontiersin.org

Monopalmitolein has demonstrated significant antibacterial activity, notably against the gram-negative bacterium Helicobacter pylori. nih.gov This bacterium is a major cause of chronic gastritis, peptic ulcers, and is a risk factor for stomach cancer. nih.govcsic.es

Studies have shown that monopalmitolein has a potent killing effect on H. pylori in vitro. nih.gov The bactericidal activity of monoglycerides is often pH-independent, a distinct advantage over fatty acids, whose activity can decrease at higher pH levels. nih.gov The mechanism is thought to involve the disruption of the bacterial cell membrane, leading to cell lysis. mdpi.com A key advantage of these lipids is the low frequency of spontaneous resistance development in bacteria like H. pylori compared to conventional antibiotics. nih.gov This makes monoglycerides like monopalmitolein attractive candidates for new therapeutic strategies against pathogenic bacteria, including multidrug-resistant strains. nih.govox.ac.uk

Monopalmitolein also possesses potent antifungal properties. nih.govnih.gov A significant application of this activity is in combating Pseudogymnoascus destructans (Pd), the fungus responsible for white-nose syndrome (WNS) in North American bats. nih.govwhitenosesyndrome.org WNS is a devastating disease that has led to massive population declines by disrupting the hibernation cycle of bats. nih.govplos.org

Laboratory studies have shown that this compound profoundly inhibits the growth of P. destructans. nih.govnih.gov The fungus grows optimally in the cold, damp conditions of bat hibernacula, and monopalmitolein is effective at these low temperatures. nih.govmdpi.com The mechanism appears to be linked to the inability of the fungus to hydrolyze the ester bond of the inhibitory monoglycerides. nih.gov Interestingly, some bat species that are resistant to WNS have been found to have higher levels of these antifungal 1-monoacylglycerols in their skin, suggesting a natural defense mechanism. nih.govnih.gov This highlights the potential of using monopalmitolein as a tool for managing this catastrophic wildlife disease.

Inhibitory Effects on Lipid-Enveloped Viruses and Bacteriophages (e.g., Bacteriophage PR4)

Monopalmitolein, a monoglyceride of palmitoleic acid, demonstrates significant inhibitory activity against a range of lipid-enveloped viruses and certain bacteriophages. Its mechanism of action is primarily centered on the disruption of the viral lipid envelope, a critical component for the infectivity of these viruses.

Unsaturated monoglycerides, including monopalmitolein, are potent inactivators of enveloped viruses. asm.org The antiviral action is attributed to their ability to interfere with and damage the viral lipid membrane, which can prevent the virus from successfully entering and infecting host cells. nih.gov This membrane-disruptive property is a key factor in their broad-spectrum antiviral activity against various enveloped viruses. nih.gov The effectiveness of these monoglycerides is linked to their molecular structure, particularly the presence of a cis-unsaturated alkyl chain, which is crucial for their potent inhibitory capabilities. nih.govasm.org

Research has shown that monopalmitolein is effective in inactivating lipid-containing viruses. asm.org For instance, studies on herpes simplex virus type 2 (HSV-2) have demonstrated that monopalmitolein can significantly reduce viral infectivity. asm.org The inactivation of these viruses is often dependent on the concentration of the monoglyceride.

The inhibitory action of monopalmitolein also extends to lipid-containing bacteriophages, such as PR4. asm.org Bacteriophage PR4, which infects Escherichia coli, possesses a lipid-containing structure, making it susceptible to lipid-disrupting agents. nih.gov Research has specifically highlighted that monopalmitolein is a potent inhibitor of the entry process of bacteriophage PR4 into its host bacterium. asm.org The mechanism involves the monoglyceride partitioning into either the cellular membrane of the host or the lipid bilayer of the phage, which in turn prevents the fusion event necessary for the injection of the phage's DNA into the cytoplasm. asm.org

The temporal dependency of this inhibition is a critical aspect. For the effect to be pronounced, monopalmitolein must be present at the time of infection. If the compound is introduced after the infection has occurred, normal phage replication proceeds. nih.gov This indicates that the primary target of monopalmitolein's action is the initial entry stage of the viral life cycle. nih.gov

The table below summarizes the inhibitory effects of monopalmitolein and related compounds on selected viruses.

CompoundVirusEffectConcentration for 50% Inactivation (µM)Reference
Monopalmitolein Herpes Simplex Virus-2 (HSV-2)InactivationNot specified in provided text asm.org
Monopalmitolein Bacteriophage PR4Inhibition of entryNot specified in provided text asm.org
Palmitoleic acid Bacteriophage PR4Inhibition of plaque production~200 µM (50 µg/ml) nih.gov
Oleic acid Bacteriophage PR4Inhibition of plaque production~200 µM (50 µg/ml) nih.gov

Monopalmitolein As a Constituent in Advanced Drug Delivery Systems

Design and Formulation of Monopalmitolein-Based Nanocarriers for Therapeutic Cargo

The design of drug delivery systems utilizing monopalmitolein is centered on its ability to form liquid crystalline phases, such as cubic and hexagonal phases, when hydrated. aip.orgirjmets.com These phases create intricate networks of water and lipid domains, providing compartments for both hydrophilic and hydrophobic drugs. aip.orgirjmets.com The resulting nanoparticles, particularly cubosomes, possess a large internal surface area, which enhances their capacity to carry a significant amount of therapeutic cargo. ijarsct.co.indrug-dev.com

Development of Monopalmitolein Cubosomes for Targeted Drug Encapsulation

Cubosomes are nanostructured particles of a bicontinuous cubic liquid crystalline phase, which can be formed using monopalmitolein. ijarsct.co.in These nanoparticles are particularly advantageous for drug delivery due to their ability to encapsulate a wide variety of drug molecules, including those that are poorly water-soluble. mdpi.comnih.gov The structure of monopalmitolein, with a shorter hydrophobic tail than the more commonly used monoolein (B16389), results in the formation of cubosomes with larger aqueous channels when fully hydrated. nih.govacs.org

This increased channel size is a key feature of monopalmitolein-based cubosomes, as it can facilitate the inclusion of larger drug molecules and potentially lead to a higher drug loading capacity. acs.orgresearchgate.net Research has demonstrated the successful encapsulation of various therapeutic agents within monopalmitolein cubosomes, highlighting their versatility. For instance, studies have shown the successful loading of the anticancer drug curcumin (B1669340) into cubosomes composed of monopalmitolein, among other lipids. irjmets.com

Engineering of Ultraswollen Monopalmitolein Mesophases for Enhanced Drug Loading Capacity

To further enhance the drug loading capabilities of these nanocarriers, researchers have engineered "ultraswollen" monopalmitolein mesophases. This is achieved by combining monopalmitolein, a neutral lipid, with charged lipids such as distearoyl phosphatidylglycerol (DSPG). aip.orgresearchgate.net This combination leads to the formation of thermodynamically stable, ultra-swollen cubic phases with significantly larger water channels, sometimes up to five times larger than those in traditional lipidic mesophases. researchgate.netjenabioscience.commitegen.com

These swollen structures, with cubic symmetries like Ia3d, Pn3m, and Im3m, create more space within the nanocarrier, allowing for the encapsulation of larger therapeutic molecules, including proteins and antibodies, which cannot be accommodated by conventional lipid-based delivery systems. aip.orgresearchgate.netrsc.org The ability to create these ultraswollen phases opens up new possibilities for the delivery of a broader range of biotherapeutics. rsc.orgresearchgate.net The table below illustrates the effect of combining monopalmitolein with a charged lipid on the mesophase structure.

Lipid CombinationResulting Mesophase Structures
Monopalmitolein (MP) and Distearoyl Phosphatidylglycerol (DSPG)Ultraswollen cubic phases (Ia3d, Pn3m, Im3m)

Table generated based on data from research on swollen lipidic mesophases. aip.orgresearchgate.net

Pharmacological Efficacy and Release Kinetics of Monopalmitolein-Loaded Systems

The use of monopalmitolein in drug delivery systems not only affects the formulation and drug-loading capacity but also has a significant impact on the pharmacological performance and release characteristics of the encapsulated drug.

Stabilization of Encapsulated Therapeutics and Improvement of Pharmacokinetic Profiles

A key advantage of encapsulating drugs within monopalmitolein-based nanocarriers is the protection it offers the therapeutic agent from chemical and physical degradation in the biological environment. aip.org This is particularly crucial for drugs that are sensitive to physiological pH or enzymatic degradation. researchgate.net By shielding the drug within their lipidic matrix, these nanoparticles can improve its stability and half-life. acs.orgresearchgate.net For instance, the encapsulation of the anticancer drug temozolomide (B1682018) (TMZ) in monopalmitolein-derived cubic phases was shown to enhance its stability. acs.orgresearchgate.net

This stabilization can lead to improved pharmacokinetic profiles, allowing for a greater accumulation of the drug at the target site. researchgate.netnih.gov The modification of pharmacokinetic properties through lipidation is a recognized strategy to enhance the therapeutic potential of peptide-based drugs. nih.gov

Enhanced Anticancer Activity in Glioblastoma Cell Models (e.g., Temozolomide Delivery)

Glioblastoma, an aggressive brain tumor, presents a significant challenge in drug delivery due to the blood-brain barrier. researchgate.netnih.gov Monopalmitolein-based cubosomes have shown considerable promise in improving the efficacy of anticancer drugs against this disease. acs.orgresearchgate.net Temozolomide (TMZ), a first-line agent for glioma treatment, has been a key focus of this research. researchgate.netnih.gov

Studies have demonstrated that loading TMZ into monopalmitolein-based nanoparticles significantly enhances its anticancer effects in glioblastoma cell lines, including drug-resistant ones. acs.orgresearchgate.net The larger water channels of monopalmitolein cubosomes are thought to allow for a greater entrapment of TMZ molecules, leading to a higher concentration of the drug being available to the cancer cells. acs.orgresearchgate.net Research comparing TMZ-loaded monoolein and monopalmitolein nanoparticles found that the latter induced a stronger reduction in the viability of A-172 glioblastoma cells. acs.orgresearchgate.net

The following table summarizes findings from a study on the effect of TMZ-loaded nanoparticles on glioblastoma cell viability.

TreatmentCell LineEffect on Viability
TMZ-loaded Monopalmitolein (MP) nanoparticlesA-172 (drug-sensitive)Strongest reduction in viability. acs.orgresearchgate.net
TMZ-loaded Monopalmitolein (MP) nanoparticlesT98G (drug-resistant)Significant anticancer effect. acs.orgresearchgate.net
Empty MP cubic phasesA-172 and T98GNo effect on cell survival. acs.orgresearchgate.net

Table based on biological analyses of TMZ-loaded nanoparticles in glioma-derived cell lines. acs.orgresearchgate.net

Strategies for Tunable and Sustained Drug Release from Monopalmitolein Matrices

The release of drugs from monopalmitolein-based systems can be controlled and sustained, which is crucial for optimizing therapeutic outcomes. drug-dev.comul.ie The release mechanism is often diffusion-controlled, following a Fickian diffusion process. aip.org The rate of release is influenced by several factors, including the size of the aqueous channels within the mesophase, the size of the drug molecule, and the symmetry of the mesophase itself. aip.org

For hydrophilic drugs, the release follows a first-order kinetic profile as they diffuse through the water and lipid domains. aip.org The release kinetics can be modeled using equations such as the Higuchi model, which describes drug release from a matrix system. researchgate.netnih.gov By modifying the composition of the lipid matrix, for example, by incorporating inhibitors or other lipids, the release profile can be tuned. rsc.orgul.ie This allows for the design of systems that provide a sustained release of the therapeutic agent over an extended period, potentially reducing the frequency of administration and improving patient compliance. rsc.orgul.ie The structure of the mesophase can also be designed to respond to environmental cues like pH, enabling triggered drug release in specific tissues, such as cancerous environments. aip.org

In Vitro Biocompatibility and Safety Assessment of Monopalmitolein Nanocarriers

The development of any drug delivery system necessitates a thorough evaluation of its biocompatibility to ensure it does not induce toxicity to healthy cells. nih.govnih.gov For monopalmitolein-based nanocarriers, in vitro safety assessments are a critical first step in this process. preprints.org These assessments typically involve exposing various cell lines to the nanocarriers and measuring cell viability and other indicators of cellular health. mdpi.com Standard procedures for evaluating the biocompatibility of nanoparticles include assays that measure metabolic activity (like the MTS assay), and cell membrane integrity (like the LDH assay). nih.govnih.gov

Studies focusing on monopalmitolein-based nanocarriers, specifically cubosomes, have indicated a favorable biocompatibility profile. acs.orgnih.gov In experiments using drug-sensitive A-172 and drug-resistant T98G glioma cell lines, the "empty" monopalmitolein cubic phases (nanoparticles without a drug cargo) were found to have limited toxicity at the concentrations tested. nih.gov The viability of both cell lines remained high after exposure to the non-loaded MP nanoparticles, confirming that the lipid carrier itself does not significantly compromise cell survival. acs.orgnih.gov

This low intrinsic toxicity is a crucial feature, as it suggests that the therapeutic effects observed with drug-loaded MP nanoparticles are due to the delivered drug, not the carrier. nih.gov The biocompatibility of the lipid matrix is essential for its function as a "Trojan horse," safely carrying the therapeutic agent into the cell without causing harm on its own. The favorable safety profile of monopalmitolein, combined with its efficacy in drug delivery, positions it as a promising material for the development of advanced nanomedicines. acs.orgnih.gov

Table 2: In Vitro Cytotoxicity Data for Empty Monopalmitolein (MP) Nanocarriers

Cell LineNanocarrier TypeAssayFindingReference
A-172 (Glioma)Empty Monopalmitolein (MP) Cubic PhasesMTS Assay, Trypan Blue StainingHigh cell viability observed; confirmed limited toxicity of the empty carriers at tested concentrations. nih.gov
T98G (Drug-Resistant Glioma)Empty Monopalmitolein (MP) Cubic PhasesMTS Assay, Trypan Blue StainingHigh cell viability observed; confirmed limited toxicity of the empty carriers at tested concentrations. nih.gov

Advanced Analytical and Methodological Frameworks in Monopalmitolein Research

Spectroscopic and Imaging Techniques for Characterization of Monopalmitolein Complexes and Interactions

A variety of spectroscopic and imaging techniques are employed to characterize monopalmitolein and its interactions with other molecules. These methods provide critical insights into the structural and dynamic properties of monopalmitolein-containing systems.

Vibrational Spectroscopy: Techniques such as Raman spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are valuable for analyzing lipids. wallonie.bepwr.edu.pl Raman spectroscopy, a non-destructive technique, can be used for in situ and on-line analysis of lipids to determine and quantify various parameters. wallonie.be

X-ray Diffraction: Small-angle X-ray scattering (SAXS) is a key technique for characterizing the phase behavior and structural parameters of liquid crystalline phases formed by monopalmitolein. acs.org For instance, SAXS has been used to investigate the internal structure of cubic phases prepared from monopalmitolein, revealing how the incorporation of other molecules might alter the mesophase structure. acs.org The lattice parameters derived from SAXS data allow for the calculation of structural details like lipid bilayer thickness and water channel diameter. acs.org X-ray diffraction is also instrumental in studying the structure of membrane proteins within lipidic environments. nih.gov

Mass Spectrometry (MS): MS-based methods are dominant for the identification and quantification of lipids. mdpi.com These can be used directly or coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS). mdpi.com Mass spectrometry imaging (MSI) is a label-free visualization technique that provides spatial information about lipid distribution without extensive sample pretreatment. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, including 1H, 13C, and 31P NMR, are powerful for elucidating the structure of lipids and for both qualitative and quantitative analysis. mdpi.com NMR is particularly useful for studying lipid profiles in membranes and their interactions with proteins. mdpi.com

Fluorescence Spectroscopy: The intrinsic fluorescence of molecules can be used to study interactions. Changes in fluorescence intensity can indicate binding events or conformational changes upon interaction with partners like monopalmitolein. nih.gov

Electron Microscopy: Techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to visualize the morphological structure of systems containing monopalmitolein, such as its effects on bacterial cells or liposomes. mdpi.com

Advanced Imaging: Optical Photothermal Infrared (O-PTIR) imaging is a label-free method for studying biomolecular structure and function in living cells with high spatial resolution, allowing for real-time tracking of metabolic processes involving lipids. photothermal.com

A summary of these techniques and their applications is provided in the table below.

TechniqueApplication in Monopalmitolein ResearchKey Insights
Small-Angle X-ray Scattering (SAXS) Characterization of liquid crystalline phases (e.g., cubic phases) formed by monopalmitolein. acs.orgPhase behavior, structural parameters (lattice parameter, bilayer thickness, water channel diameter). acs.org
Mass Spectrometry (MS) Identification and quantification of monopalmitolein and its metabolites. mdpi.comAccurate identification of lipid species and their changes in biological systems. mdpi.com
Nuclear Magnetic Resonance (NMR) Structural elucidation and quantification of monopalmitolein; studying interactions with proteins. mdpi.comDetailed molecular structure, lipid profiles in membranes. mdpi.com
Fluorescence Spectroscopy Studying binding interactions of monopalmitolein with other molecules. nih.govBinding affinities, conformational changes upon interaction. nih.gov
Electron Microscopy (SEM/TEM) Visualization of morphological changes induced by monopalmitolein in cellular structures or liposomes. mdpi.comEffects on membrane integrity and structure. mdpi.com
Raman Spectroscopy Non-destructive analysis of lipid composition and properties. wallonie.beQuantification of lipid parameters and monitoring of chemical changes. wallonie.be
Optical Photothermal Infrared (O-PTIR) Imaging Label-free, real-time imaging of lipid metabolism in living cells. photothermal.comSpatiotemporal dynamics of monopalmitolein in cellular processes. photothermal.com

High-Throughput Screening Platforms for Identifying Monopalmitolein Bioactivities

High-throughput screening (HTS) has become an indispensable tool for rapidly evaluating the biological activities of vast numbers of compounds, including lipids like monopalmitolein. precigenome.com These platforms enable the efficient identification of lead compounds for various therapeutic applications.

HTS technologies can be applied to screen for various bioactivities, such as the ability of monopalmitolein to modulate cellular processes or to serve as a component in drug delivery systems like lipid nanoparticles (LNPs). nih.gov For instance, HTS can be used to optimize LNP formulations containing monopalmitolein for the delivery of mRNA therapeutics. precigenome.comnih.gov The process often involves automated systems for formulation and subsequent analysis of physicochemical properties and biological efficacy. berstructuralbioportal.org

The development of microfluidic devices offers a platform for the high-throughput screening of microorganisms for biofuel production, where lipid content is a key parameter. mdpi.com Such systems allow for the parallel cultivation and analysis of numerous samples under well-controlled conditions. mdpi.com Automated colony pickers with fluorescence imaging capabilities can be used to screen thousands of microbial clones to identify those with high lipid production. moleculardevices.com

A typical HTS workflow for lipid bioactivity can involve:

Library Preparation: Creation of a diverse library of lipid variants or formulations.

Automated Assay: Use of robotic systems to perform biological assays in a multi-well plate format.

Data Acquisition: Rapid measurement of assay readouts, such as fluorescence or absorbance.

Data Analysis: Computational analysis to identify "hits" with significant biological activity.

Computational Modeling and Molecular Dynamics Simulations of Monopalmitolein within Biological Contexts

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the behavior of monopalmitolein at the atomic level, providing insights that are often inaccessible through experimental methods alone. researchgate.netnih.gov

MD simulations allow for the study of the structure, dynamics, and interactions of lipid bilayers containing monopalmitolein. nih.gov These simulations can reveal how monopalmitolein influences membrane properties such as thickness, fluidity, and curvature. nih.govmdpi.com For example, simulations can be used to understand how the presence of monopalmitolein in a membrane affects the behavior of embedded membrane proteins. nih.gov Coarse-grained models, such as the Martini force field, are often used for efficient simulation of large membrane systems and long timescales, although refinements are ongoing to improve their accuracy in capturing lipid phase behavior. researchgate.net

These computational approaches are crucial for:

Predicting Phase Behavior: Machine learning methods can be used to develop predictive models for the complex phase behavior of lipidic systems under various conditions. researchgate.net

Understanding Protein-Lipid Interactions: Simulations can quantify the interactions between membrane proteins and surrounding lipids, helping to explain how the lipid environment modulates protein function. nih.gov

Investigating Permeation: Steered MD simulations can be used to model the penetration of molecules through lipid membranes, providing a dynamic view of permeabilization processes. nih.govmdpi.com

Integration of Quantitative and Qualitative Research Methodologies in Monopalmitolein Studies

A comprehensive understanding of monopalmitolein's role in biology requires the integration of both quantitative and qualitative research methodologies. sciex.commtoz-biolabs.com This integrated approach allows for a more holistic view, combining precise measurements with descriptive and contextual data.

Quantitative methodologies in lipidomics, the large-scale study of lipids, focus on the measurement of the amounts and changes in different lipid species. nih.govlipidmaps.org This is often achieved using techniques like mass spectrometry coupled with chromatography (LC-MS/MS), which allows for the accurate quantification of monopalmitolein and other lipids in a sample. nih.gov Quantitative data provides the basis for statistical analysis and the identification of significant changes in lipid profiles in response to various stimuli or in different disease states.

Qualitative methodologies , on the other hand, focus on the identification and structural characterization of lipids and their complexes. nih.govlipidmaps.org Techniques like NMR and tandem mass spectrometry (MS/MS) provide detailed structural information, enabling the unambiguous identification of monopalmitolein among other isomeric lipids. mdpi.com Imaging techniques like electron microscopy provide qualitative visual data on how monopalmitolein might alter cellular or subcellular morphology. mdpi.com

The synergy between these approaches is evident in modern lipidomics studies. For example, an untargeted lipidomics workflow might first use qualitative methods to identify a broad range of lipids in a sample, followed by targeted quantitative methods to accurately measure the levels of specific lipids of interest, such as monopalmitolein. sciex.com This combination ensures both the breadth of discovery and the depth of precise measurement.

Development of Novel Bioassays for Dissecting Monopalmitolein-Mediated Cellular Signaling

Understanding the specific roles of monopalmitolein in cellular signaling pathways requires the development of novel and sensitive bioassays. These assays are designed to measure the effect of monopalmitolein on specific cellular events, such as enzyme activity, receptor binding, or gene expression.

One approach is the use of cell-based reporter assays. In these systems, cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a specific signaling pathway. The activity of the reporter gene can then be measured to determine the effect of monopalmitolein on that pathway.

The development of bioassays for screening and purification is also crucial. For example, a neuritogenic monoglyceride was isolated using a PC12 cell bioassay system that screened for compounds inducing neurite outgrowth. nih.gov This demonstrates how a functional bioassay can guide the discovery of bioactive lipids.

Key considerations in developing bioassays for monopalmitolein include:

Specificity: The assay should be specific for the signaling pathway of interest and not be confounded by off-target effects.

Sensitivity: The assay must be sensitive enough to detect subtle changes in signaling induced by physiologically relevant concentrations of monopalmitolein.

Throughput: For screening purposes, the assay should be amenable to high-throughput formats.

Examples of novel bioassay development include:

Live-animal bioassays: Using transparent animal models like zebrafish to screen for small molecules that regulate fat metabolism in vivo. scispace.com

In vitro functional assays: Measuring the activity of specific enzymes, such as lipases, that may be involved in monopalmitolein metabolism. biorxiv.org

Radioligand displacement assays: These can be used to determine if monopalmitolein interacts with specific receptors, such as G-protein coupled receptors. acs.org

Future Research Horizons and Translational Prospects for Monopalmitolein

Delineating Comprehensive Molecular Mechanisms Across Diverse Physiological Systems

Monopalmitolein, a monoacylglycerol containing palmitoleic acid, is not merely an intermediate in lipid metabolism but an active signaling molecule with diverse physiological effects. nih.govlipotype.com Future research must aim to comprehensively delineate its molecular mechanisms across a variety of biological systems.

Current evidence suggests that monopalmitolein and other monoacylglycerols play crucial roles in cellular signaling. nih.govresearchgate.netacs.org For instance, 1-Palmitoleoyl glycerol (B35011), an isomer of monopalmitolein, has been shown to induce apoptosis in thymocytes and to inhibit the function of P-glycoprotein, a protein involved in multidrug resistance in cancer cells. medchemexpress.com This suggests a potential role for monopalmitolein in both immunology and oncology.

Furthermore, the enzyme that primarily degrades monopalmitolein, monoacylglycerol lipase (B570770) (MAGL), is a critical node in several signaling pathways, including the endocannabinoid and prostaglandin (B15479496) signaling systems. mdpi.comanr.frresearchgate.netnih.govresearchgate.net The inhibition of MAGL leads to an accumulation of monoacylglycerols, including monopalmitolein, which in turn modulates these pathways. Understanding the specific contribution of monopalmitolein to the effects observed upon MAGL inhibition is a key area for future investigation.

Monopalmitolein is also utilized in the formation of lipidic cubic phases, which are advanced nanostructures used for the crystallization of membrane proteins for structural studies. nih.govpnas.orgjenabioscience.com This highlights its ability to interact with and stabilize complex biological macromolecules, a property that could be exploited for therapeutic and biotechnological applications. The table below summarizes some of the known and potential physiological systems influenced by monopalmitolein.

Physiological SystemPotential Role of Monopalmitolein
Metabolism Intermediate in the biosynthesis of glycerolipids and phospholipids (B1166683). lipotype.com
Cell Signaling Acts as a signaling molecule. nih.govresearchgate.netacs.org
Immunology Induces thymocyte apoptosis. medchemexpress.com
Oncology Inhibits P-glycoprotein; potential role in cancer cell signaling. medchemexpress.com
Neurobiology Indirectly influences endocannabinoid and prostaglandin signaling via MAGL. mdpi.comanr.fr

Identifying and Validating Novel Therapeutic Targets for Monopalmitolein Intervention

The identification and validation of specific molecular targets are crucial for the development of monopalmitolein-based therapeutic interventions. A primary strategy for modulating monopalmitolein levels and activity is through the inhibition of monoacylglycerol lipase (MAGL). mdpi.comanr.frresearchgate.netnih.govresearchgate.net By blocking the degradation of monopalmitolein, MAGL inhibitors effectively increase its bioavailability and downstream signaling effects. Thus, MAGL is a key validated therapeutic target for harnessing the therapeutic potential of monopalmitolein.

Beyond MAGL, research has indicated that certain unsaturated monoglycerides (B3428702) can directly interact with other cellular targets. For example, some monoglycerides have been shown to compete with phorbol (B1677699) esters for binding to their receptors and to stimulate the arachidonic acid cascade, suggesting that protein kinase C and other components of this pathway could be potential targets for monopalmitolein. google.com

Moreover, the application of monopalmitolein-based nanoparticles, such as cubosomes, for the delivery of chemotherapeutic agents in cancer treatment points towards its utility in therapeutic formulations. nih.govacs.orgresearchgate.netresearchgate.net In this context, the target is not monopalmitolein itself, but rather the cancer cells, with monopalmitolein serving as a critical component of the drug delivery system. Future studies should focus on identifying the specific cellular uptake mechanisms and intracellular targets of these monopalmitolein-based nanocarriers.

Synergistic Research with Systems Biology and Advanced Lipidomics Platforms

To unravel the full spectrum of monopalmitolein's biological functions, it is imperative to integrate research efforts with systems biology and advanced lipidomics platforms. nih.govresearchgate.net Lipidomics, the large-scale study of cellular lipids, provides the tools to quantify the dynamic changes in monopalmitolein levels and its metabolic flux in response to various stimuli or in different disease states. nih.govresearchgate.netacs.org

Systems biology approaches, which combine experimental data with computational modeling, can help to construct comprehensive models of the lipid metabolic and signaling networks in which monopalmitolein participates. acs.orgnih.govresearchgate.net Initiatives like the LIPID MAPS (Lipid Metabolites and Pathways Strategy) consortium are at the forefront of this effort, providing a framework and resources for the systematic study of the lipidome. acs.orgnih.govresearchgate.netbabraham.ac.ukscispace.comlipidmaps.org By applying these powerful approaches to monopalmitolein research, it will be possible to:

Identify novel downstream effectors and signaling pathways.

Understand the complex interplay between monopalmitolein and other lipid species.

Discover new biomarkers for diseases associated with altered monopalmitolein metabolism.

Establishment of Standardized Methodologies for Inter-Study Comparability

A significant hurdle in lipid research is the lack of standardized methodologies, which often leads to difficulties in comparing data across different studies. To advance the field of monopalmitolein science, the establishment of standardized protocols for its extraction, quantification, and analysis is essential.

Organizations like the Centers for Disease Control and Prevention (CDC) have established lipid standardization programs to ensure the accuracy and comparability of lipid measurements in clinical and research settings. veeabb.comcdc.govnih.govnih.gov Similarly, the Lipidomics Standards Initiative is working towards developing guidelines for reporting lipidomics data. ahajournals.org Adopting and, where necessary, adapting these standards for monopalmitolein research will be crucial for:

Ensuring the reliability and reproducibility of research findings.

Facilitating the validation of monopalmitolein as a biomarker.

Enabling the seamless integration of data from multiple research groups into larger systems biology models.

Fostering Interdisciplinary and Collaborative Research Initiatives in Monopalmitolein Science

The complexity of lipid biology necessitates a multidisciplinary and collaborative research approach. To accelerate our understanding of monopalmitolein, it is vital to foster initiatives that bring together researchers from diverse fields, including chemistry, biology, medicine, and computational science.

Examples of successful collaborative efforts in the broader lipid field include the Global Lipids Genetics Consortium (GLGC), which investigates the genetic determinants of lipid levels, and various consortia focused on developing lipid-based therapeutics, such as the BASE-Lipid and CLINGLIO projects. lipidgenetics.orgisarbioscience.delaminarpharma.com European initiatives like EpiLipidNet also highlight the power of interdisciplinary collaboration in lipid research. cost.eu

Creating similar focused initiatives for monopalmitolein research would:

Promote the sharing of resources, expertise, and data.

Stimulate innovative research projects that cross disciplinary boundaries.

Accelerate the translation of basic research findings into clinical applications.

By embracing these future research horizons and fostering a collaborative and standardized research environment, the scientific community can unlock the full therapeutic and scientific potential of monopalmitolein.

Q & A

Q. What are the recommended methods for synthesizing monopalmitolein with high purity?

Monopalmitolein is typically synthesized via esterification of palmitoleic acid and glycerol under acidic or basic catalysis. Detailed protocols recommend using a molar ratio of 1:1 (fatty acid:glycerol), with catalysts like sulfuric acid or lipases for enzymatic methods. Post-synthesis purification involves column chromatography or recrystallization to achieve ≥99% purity, as validated by HPLC and NMR .

Q. How can researchers confirm the structural identity of synthesized monopalmitolein?

Structural confirmation requires a combination of spectroscopic techniques:

  • NMR (¹H and ¹³C) to verify ester bond formation and acyl chain position (sn-1 vs. sn-2) .
  • FTIR to identify characteristic ester carbonyl (~1740 cm⁻¹) and hydroxyl (~3400 cm⁻¹) stretches .
  • Mass spectrometry (ESI-MS) for molecular weight confirmation (C₁₉H₃₆O₄, [M+H]⁺ = 329.27) .

Q. What solvent systems are optimal for monopalmitolein in lipid-based studies?

Monopalmitolein is soluble in non-polar solvents (e.g., chloroform, hexane) and forms stable micelles in aqueous buffers at physiological pH. For lipid cubic phase studies, a 60:40 (w/w) ratio of monopalmitolein:water is commonly used, with lattice parameters monitored via small-angle X-ray scattering (SAXS) .

Advanced Research Questions

Q. How does monopalmitolein’s lipid bilayer behavior compare to monoolein in drug delivery systems?

Monopalmitolein’s shorter acyl chain (C16:1) versus monoolein (C18:1) results in smaller lattice parameters (e.g., ~50 Å vs. ~70 Å at 10 mol% Gramicidin A′) in cubic phases, influencing drug encapsulation efficiency. SAXS data show monopalmitolein’s phase transitions occur at lower temperatures, requiring careful thermal stability assessments during formulation .

Q. What experimental strategies resolve contradictions in monopalmitolein’s reported bioactivity data?

Discrepancies in cytotoxicity or metabolic effects may arise from:

  • Purity variations : Validate via HPLC and compare with certified standards (e.g., CAS 55030-83-6) .
  • Cell line specificity : Use multiple models (e.g., HEK293, HepG2) and control for fatty acid uptake mechanisms .
  • Dosage optimization : Conduct dose-response curves (0.1–100 µM) to differentiate physiological vs. pharmacological effects .

Q. How can researchers design reproducible in vitro assays to study monopalmitolein’s role in lipid metabolism?

  • Model systems : Use primary adipocytes or 3T3-L1 cells differentiated into adipocytes, as they retain endogenous lipid-processing enzymes .
  • Tracer techniques : Incorporate ¹⁴C-labeled monopalmitolein to track β-oxidation rates via scintillation counting .
  • Control groups : Include palmitoleic acid and monoacylglycerol analogs (e.g., monoolein) to isolate structure-activity relationships .

Methodological Considerations

Q. What are the best practices for characterizing monopalmitolein’s phase behavior in membrane mimetics?

  • SAXS/SANS : Measure lattice parameters under varying temperatures and hydration levels to map phase diagrams .
  • DSC : Identify thermotropic phase transitions (e.g., lamellar to cubic) and correlate with functional stability .
  • Cryo-TEM : Visualize nanostructural homogeneity and validate SAXS-derived models .

Q. How should researchers address monopalmitolein’s oxidative instability during long-term studies?

  • Storage : Store at -20°C under argon to prevent auto-oxidation .
  • Antioxidants : Add 0.01% BHT or α-tocopherol to lipid suspensions .
  • Periodic QC : Monitor peroxide values via ferric thiocyanate assay .

Data Presentation Guidelines

Q. What statistical approaches are appropriate for lipidomic datasets involving monopalmitolein?

  • Multivariate analysis : PCA or PLS-DA to identify lipid species correlated with monopalmitolein treatment .
  • False discovery rate (FDR) : Apply Benjamini-Hochberg correction for high-throughput LC-MS/MS data .
  • Effect size reporting : Use Cohen’s d or η² to quantify biological significance beyond p-values .

Q. How to ethically report negative or inconclusive results in monopalmitolein studies?

  • Transparency : Detail experimental conditions (e.g., batch numbers, incubation times) to aid reproducibility .
  • Hypothesis refinement : Discuss whether null results stem from methodological limitations or true biological irrelevance .
  • Data sharing : Deposit raw datasets in repositories like Zenodo or LipidMAPS for community analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.